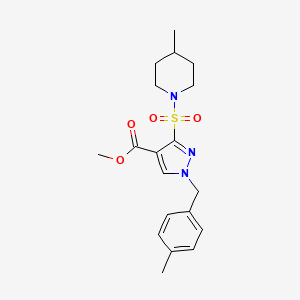

methyl 1-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a synthetic pyrazole derivative characterized by a sulfonamide-linked 4-methylpiperidine group at position 3 and a 4-methylbenzyl substituent at position 1 of the pyrazole core.

Properties

IUPAC Name |

methyl 1-[(4-methylphenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-14-4-6-16(7-5-14)12-21-13-17(19(23)26-3)18(20-21)27(24,25)22-10-8-15(2)9-11-22/h4-7,13,15H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDJWDAIUXDEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to elucidate its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a methyl group and a sulfonamide moiety, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 368.47 g/mol.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. The specific compound under review has shown promise in several areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Case Study:

A study published in 2021 evaluated the anticancer activity of pyrazole derivatives against human cancer cell lines. The results indicated that modifications on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics (e.g., doxorubicin) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Pyrazole A | 10 | MCF-7 |

| Pyrazole B | 15 | HeLa |

| Methyl derivative | 12 | A549 |

2. Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Pyrazoles have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Mechanism of Action:

The inhibition of COX enzymes leads to reduced synthesis of prostaglandins, mediators of inflammation. In vitro studies have shown that similar compounds exhibit significant inhibition of COX-1 and COX-2 activities .

3. Antifungal Activity

In addition to anticancer and anti-inflammatory properties, certain pyrazole derivatives have demonstrated antifungal activity against various pathogens.

Research Findings:

A comparative study assessed the antifungal efficacy of several pyrazole derivatives against common phytopathogenic fungi. The results showed that certain modifications led to enhanced antifungal activity compared to standard treatments .

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| Standard (Boscalid) | Fusarium spp. | 20 |

| Methyl derivative | Fusarium spp. | 25 |

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including methyl 1-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, exhibit significant anticancer activities. Studies have shown that these compounds can selectively inhibit the proliferation of various human cancer cell lines, making them promising candidates for the development of new anticancer therapies. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antifungal and Antiviral Activities

Compounds containing the pyrazole moiety have been reported to possess antifungal and antiviral properties. For instance, derivatives similar to this compound have demonstrated efficacy against several pathogenic fungi and viruses. This is particularly relevant in agricultural applications where such compounds can be used as fungicides or antiviral agents to protect crops from diseases .

Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Pesticidal Activity

The compound's effectiveness as a pesticide has been explored due to its ability to disrupt metabolic processes in pests. Pyrazole derivatives are known for their insecticidal properties, which can be attributed to their interference with key biological pathways in insects, making them suitable for use in crop protection strategies .

Herbicidal Properties

This compound has also been investigated for its herbicidal potential. Its application can help manage weed populations effectively while minimizing harm to surrounding crops, thus enhancing agricultural productivity .

Polymer Chemistry

In material science, pyrazole derivatives are being explored for their utility in polymer chemistry. Their unique chemical properties allow for the synthesis of novel polymers with enhanced thermal stability and mechanical strength. This has implications for developing advanced materials used in various industrial applications .

Nanotechnology

The compound's potential use in nanotechnology is under investigation, particularly in creating nanomaterials with specific functional properties. These materials could find applications in drug delivery systems or as catalysts in chemical reactions, leveraging the compound's unique structural attributes .

Case Studies

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Functional Group Analysis

- Sulfonamide vs. Sulfonyl Groups : The target compound’s 4-methylpiperidinylsulfonyl group likely improves solubility compared to phenylsulfonyl analogs (e.g., ), as piperidine’s basicity may enhance water solubility.

- Ester Variations : Methyl esters (target compound) are generally less metabolically stable than ethyl esters (e.g., ), but they may offer faster cellular uptake.

- Substituent Effects : The 4-methylbenzyl group in the target compound could enhance lipophilicity and membrane permeability compared to fluorobenzyl () or formylphenyl () derivatives.

Research Findings and Implications

Bioactivity Trends

Pharmacokinetic Considerations

- Solubility : The 4-methylpiperidinylsulfonyl group in the target compound may confer better aqueous solubility than phenylsulfonyl analogs, which are prone to aggregation .

- Metabolic Stability : Ethyl esters (e.g., ) typically exhibit slower hydrolysis than methyl esters, suggesting the target compound may require structural optimization for prolonged activity.

Q & A

Basic: What are the common synthetic routes for methyl 1-(4-methylbenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving cyclization and sulfonation. A key step involves coupling the pyrazole core with the 4-methylpiperidine sulfonyl group using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates. For example, pyrazole-4-carboxylic acid derivatives can react with sulfonyl chlorides under basic conditions (e.g., triethylamine) to form sulfonamide linkages . Purification often involves column chromatography, with structural confirmation via -NMR and IR spectroscopy .

Advanced: How can reaction conditions be optimized to improve yields of the sulfonylation step?

Optimization requires careful control of stoichiometry, temperature, and solvent polarity. For sulfonylation, anhydrous dichloromethane or THF under nitrogen atmosphere minimizes side reactions. Using a 1.2:1 molar ratio of 4-methylpiperidine sulfonyl chloride to the pyrazole precursor reduces excess reagent waste. Monitoring via TLC and adjusting reaction time (typically 12–24 hours) prevents over-sulfonation. Post-reaction quenching with ice-water and extraction with ethyl acetate improves purity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- -NMR : To confirm substitution patterns on the pyrazole ring and benzyl/piperidine groups (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- IR Spectroscopy : Sulfonyl S=O stretches appear at ~1150–1350 cm, and ester C=O at ~1700 cm .

- X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated in structurally analogous pyrazole sulfonamides .

Advanced: How can researchers address discrepancies in spectral data during structure elucidation?

Discrepancies (e.g., unexpected splitting in -NMR) may arise from rotational isomerism or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic rotational barriers in sulfonamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.